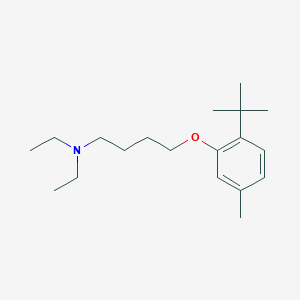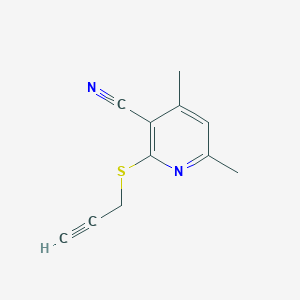![molecular formula C19H30ClNO B5205010 1-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5205010.png)
1-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperidine derivative that has been found to have various biochemical and physiological effects, making it useful for a wide range of research purposes.
Mecanismo De Acción
The exact mechanism of action of 1-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]piperidine is not fully understood. However, it has been found to interact with various receptors in the body, including the dopamine transporter, sigma-1 receptor, and NMDA receptor. It has also been found to modulate the activity of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
1-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]piperidine has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and improve cognitive function. Additionally, it has been found to have analgesic properties and reduce pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]piperidine in lab experiments is its versatility. It can be used in various research studies related to cancer, neurodegenerative disorders, and pain management. Additionally, it has been found to have low toxicity levels, making it safe to use in lab experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in some research studies.
Direcciones Futuras
There are several future directions for research related to 1-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]piperidine. One possible direction is to further investigate its potential applications in cancer research and develop new anticancer therapies based on this compound. Another direction is to explore its potential applications in the treatment of neurodegenerative disorders and develop new drugs to treat these conditions. Additionally, further research can be done to explore its potential applications in pain management and addiction treatment.
Métodos De Síntesis
The synthesis of 1-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]piperidine involves the reaction of 4-chloro-2,6-dimethylphenol with 1-bromohexane in the presence of sodium hydride. The resulting product is then reacted with piperidine in the presence of potassium carbonate to yield the final product. This synthesis method has been reported in various research articles and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
1-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]piperidine has been used in various scientific research studies due to its potential applications in different fields. It has been found to have anticancer properties and has been used in cancer research studies. It has also been used in studies related to Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been used in studies related to pain management, addiction, and depression.
Propiedades
IUPAC Name |
1-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30ClNO/c1-16-14-18(20)15-17(2)19(16)22-13-9-4-3-6-10-21-11-7-5-8-12-21/h14-15H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYLMEOOXZCQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCCCN2CCCCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-Chloro-2,6-dimethylphenoxy)hexyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}-6-quinolinecarboxamide](/img/structure/B5204931.png)


![2-chloro-5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5204940.png)


![benzyl 4-hydroxy-2-{[(4-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5204969.png)
![2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5204975.png)

![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205003.png)
![5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5205028.png)
![N-(2-furylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5205033.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5205041.png)
![3-phenyl-5-[3-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5205049.png)